PB17-026-01

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H25Cl2N5O2 |

|---|---|

Molecular Weight |

462.4 g/mol |

IUPAC Name |

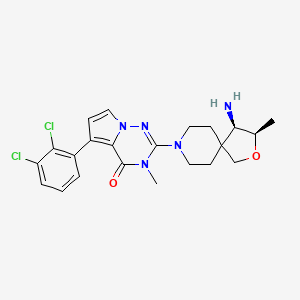

2-[(3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4-one |

InChI |

InChI=1S/C22H25Cl2N5O2/c1-13-19(25)22(12-31-13)7-10-28(11-8-22)21-26-29-9-6-15(18(29)20(30)27(21)2)14-4-3-5-16(23)17(14)24/h3-6,9,13,19H,7-8,10-12,25H2,1-2H3/t13-,19+/m1/s1 |

InChI Key |

CRDRKYXRTQUBHK-YJYMSZOUSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](C2(CCN(CC2)C3=NN4C=CC(=C4C(=O)N3C)C5=C(C(=CC=C5)Cl)Cl)CO1)N |

Canonical SMILES |

CC1C(C2(CCN(CC2)C3=NN4C=CC(=C4C(=O)N3C)C5=C(C(=CC=C5)Cl)Cl)CO1)N |

Origin of Product |

United States |

Foundational & Exploratory

The Allosteric SHP2 Inhibitor PB17-026-01: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core mechanism of action of PB17-026-01, a potent allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document details the inhibitor's impact on SHP2's enzymatic function, its role in key signaling pathways, and provides comprehensive experimental protocols for its characterization.

Introduction to SHP2 and its Role in Oncogenesis

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1] It is a crucial positive regulator of the Ras-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers.[1][2]

Under normal physiological conditions, SHP2 exists in an auto-inhibited, inactive conformation. The N-terminal SH2 domain folds back to block the active site of the protein tyrosine phosphatase (PTP) domain.[3] Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on activated RTKs or their associated docking proteins via its SH2 domains. This interaction induces a conformational change, relieving the auto-inhibition and activating the phosphatase activity of SHP2.[3] Activated SHP2 then dephosphorylates specific substrates, leading to the activation of the RAS-MAPK pathway and promoting cell proliferation, survival, and differentiation.[2][3]

Gain-of-function mutations in PTPN11 or the overexpression of SHP2 are associated with several human cancers, including leukemia, lung cancer, breast cancer, and neuroblastoma, making it a compelling target for anti-cancer drug development.[4]

This compound: An Allosteric Inhibitor of SHP2

This compound is a potent and specific allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that compete with the substrate at the catalytic site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that modulates its activity.

Mechanism of Action

This compound binds to a "tunnel-like" allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains of SHP2. This binding event effectively acts as a "molecular glue," stabilizing the auto-inhibited conformation of SHP2. By locking the enzyme in this inactive state, this compound prevents the conformational change required for its activation, even in the presence of upstream signaling events. Consequently, SHP2 is unable to dephosphorylate its downstream targets, leading to the inhibition of the RAS-MAPK signaling pathway.

Signaling Pathway Inhibition

The primary consequence of SHP2 inhibition by this compound is the suppression of the RAS-MAPK signaling cascade. This pathway is a critical driver of cell growth and proliferation in many cancers.

Quantitative Data

The inhibitory potency of this compound against SHP2 has been determined through biochemical assays.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | SHP2 | Biochemical Phosphatase Activity | 38.9 | [3] |

Note: Further quantitative data such as Ki, Kd, and a comprehensive selectivity profile against other phosphatases are not publicly available at the time of this writing.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

SHP2 Phosphatase Activity Assay (Biochemical)

This assay measures the enzymatic activity of SHP2 and the inhibitory effect of compounds like this compound. A common method utilizes a fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

Materials:

-

Recombinant full-length human SHP2 protein

-

DiFMUP substrate (e.g., from a commercial supplier)

-

Assay buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 5 mM DTT

-

This compound or other test compounds dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Add a fixed amount of SHP2 enzyme to each well of the 384-well plate containing the assay buffer.

-

Add the serially diluted this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.

-

Immediately measure the fluorescence intensity at time zero and then kinetically every 1-2 minutes for 30-60 minutes using a fluorescence plate reader.

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Inhibition of ERK Phosphorylation

This assay determines the ability of this compound to inhibit SHP2 activity within a cellular context by measuring the phosphorylation of a key downstream effector, ERK.

Materials:

-

Cancer cell line known to be dependent on SHP2 signaling (e.g., KYSE-520 esophageal squamous cell carcinoma)

-

Cell culture medium and supplements

-

Growth factor (e.g., EGF or FGF) to stimulate the pathway

-

This compound or other test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)

-

Secondary antibody (HRP-conjugated)

-

Western blot reagents and equipment

Procedure:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for a specified period (e.g., 4-24 hours) to reduce basal signaling.

-

Treat the cells with various concentrations of this compound for a defined time (e.g., 1-2 hours).

-

Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes) to activate the RAS-MAPK pathway.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-ERK and t-ERK.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.

-

Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal to determine the extent of inhibition.

Co-crystallization of this compound with SHP2

This protocol outlines a general procedure for obtaining co-crystals of SHP2 in complex with an allosteric inhibitor, which can be adapted for this compound.

Materials:

-

Purified, concentrated SHP2 protein

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Crystallization buffer (composition to be optimized, but may include a precipitant like PEG, a buffer like Tris-HCl, and salts)

-

Cryoprotectant solution (e.g., crystallization buffer supplemented with glycerol or other cryoprotectants)

-

Crystallization plates (e.g., sitting drop or hanging drop vapor diffusion plates)

-

Liquid nitrogen

Procedure:

-

Incubate the purified SHP2 protein with a molar excess of this compound (e.g., 1:3 to 1:5 molar ratio) on ice for at least 30 minutes to allow for complex formation.

-

Centrifuge the protein-inhibitor complex to remove any aggregates.

-

Set up crystallization trials using vapor diffusion (sitting or hanging drop) by mixing the protein-inhibitor complex with the crystallization buffer in various ratios.

-

Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.

-

Once crystals of suitable size are obtained, carefully transfer them to a cryoprotectant solution to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

The frozen crystals are then ready for X-ray diffraction analysis to determine the three-dimensional structure of the SHP2-PB17-026-01 complex.

Conclusion

This compound is a potent allosteric inhibitor of SHP2 that functions by stabilizing the auto-inhibited conformation of the enzyme, thereby preventing its activation and downstream signaling through the RAS-MAPK pathway. This mechanism of action provides a promising strategy for the therapeutic intervention in cancers that are dependent on aberrant SHP2 activity. The experimental protocols provided in this guide offer a framework for the further characterization and development of this compound and other novel SHP2 inhibitors.

References

Technical Guide: Probing the Interaction of a Novel Spirocyclic Moiety with the SHP2 Phosphatase

For: Researchers, scientists, and drug development professionals.

Topic: Analysis of the SHP2 Binding Affinity of a 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl) Containing Compound.

This technical guide provides an in-depth analysis of the binding characteristics of a potent allosteric inhibitor of the Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2), which incorporates the 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl) moiety. While direct binding affinity data for this specific fragment is not available, this document focuses on the activity of the full inhibitor, herein referred to as PB17-026-01, and its analogue, PB17-036-01.

Quantitative Binding Affinity Data

The SHP2 binding affinity of the allosteric inhibitor containing the spirocyclic moiety was determined, revealing potent inhibition. A direct comparison with a structurally similar analogue highlights the significant contribution of the terminal group to the overall binding affinity.

| Compound | Structure | IC50 (nM) | Fold Difference |

| This compound | 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1][2][3]triazin-4(3H)-one | Not explicitly stated, but described as potent. | ~20-fold more active than PB17-036-01[4] |

| PB17-036-01 | Analogue of this compound with a different terminal group. | 645 | 1 |

Experimental Protocols

The determination of SHP2 binding affinity and inhibitor characterization typically involves a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments relevant to this class of compounds.

Biochemical Inhibition Assay (Fluorescence-Based)

This assay is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against SHP2.

Principle: The assay measures the enzymatic activity of SHP2 by monitoring the fluorescence generated from the dephosphorylation of a synthetic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP). Inhibition of SHP2 by a compound results in a decrease in the fluorescence signal.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Dilute recombinant full-length wild-type SHP2 protein to the desired concentration in assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Prepare a solution of the DiFMUP substrate in assay buffer.

-

To activate the wild-type SHP2, which exists in an autoinhibited state, pre-incubate it with a dually phosphorylated peptide, such as one derived from the insulin receptor substrate 1 (IRS-1)[5].

-

-

Assay Procedure:

-

Add the test compound at various concentrations to the wells of a 384-well plate.

-

Add the pre-activated SHP2 enzyme to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate.

-

Monitor the increase in fluorescence intensity over time using a plate reader (excitation/emission wavelengths typically around 358/450 nm).

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to verify the engagement of the inhibitor with the SHP2 target within a cellular environment[5][6].

Principle: The binding of a ligand to a protein can alter its thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to a range of temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by western blotting or an enzyme fragment complementation (EFC) assay[5]. A shift in the melting temperature (Tm) of the protein in the presence of the compound indicates target engagement.

Protocol:

-

Cell Culture and Treatment:

-

Culture cells expressing the target protein (e.g., HEK293 cells overexpressing SHP2).

-

Treat the cells with the test compound or vehicle control for a defined period.

-

-

Thermal Treatment:

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the samples to a range of temperatures using a thermocycler.

-

-

Lysis and Protein Quantification:

-

Lyse the cells to separate the soluble and aggregated protein fractions (e.g., by freeze-thaw cycles followed by centrifugation).

-

Collect the supernatant containing the soluble proteins.

-

Quantify the amount of soluble SHP2 protein in each sample using a suitable method, such as:

-

Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific anti-SHP2 antibody.

-

InCell Pulse™ (EFC-based): Utilize cells expressing SHP2 fused to a fragment of β-galactosidase. Lysis and addition of the complementing enzyme fragment and substrate will generate a chemiluminescent signal proportional to the amount of soluble SHP2[5].

-

-

-

Data Analysis:

-

Plot the amount of soluble SHP2 as a function of temperature for both the compound-treated and vehicle-treated samples.

-

Determine the melting temperature (Tm) for each condition. A significant shift in Tm indicates target engagement.

-

Signaling Pathways and Experimental Workflows

SHP2 Signaling Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various signaling pathways, most notably the RAS/MAPK pathway. In its inactive state, the N-terminal SH2 domain of SHP2 blocks the catalytic site of the phosphatase (PTP) domain. Upon activation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or adaptor proteins via its SH2 domains. This binding event relieves the autoinhibition, leading to the activation of SHP2's phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, which ultimately leads to the activation of the RAS/MAPK cascade, promoting cell proliferation, differentiation, and survival.

Caption: SHP2 activation and downstream signaling via the MAPK pathway.

Experimental Workflow for IC50 Determination

The following diagram illustrates a typical workflow for determining the IC50 value of a SHP2 inhibitor using a fluorescence-based biochemical assay.

Caption: Workflow for SHP2 biochemical IC50 determination.

References

- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]

- 4. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Allosteric Modulation of SHP2 by PB17-026-01: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric modulation of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) by the potent inhibitor PB17-026-01. This document details the mechanism of action, quantitative biochemical and cellular characteristics, and relevant experimental protocols for the study of this and similar compounds.

Introduction to SHP2 and Allosteric Inhibition

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating cellular signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[1][2] It acts as a central node in signal transduction, influencing cell growth, differentiation, and survival.[3][4] Dysregulation of SHP2 activity, often through mutations or overexpression, is implicated in various developmental disorders, such as Noonan syndrome, and in the pathogenesis of numerous cancers.[2][4]

SHP2 activity is regulated by a conformational change. In its inactive state, the N-terminal SH2 domain blocks the catalytic site of the phosphatase (PTP) domain, resulting in auto-inhibition.[5] Upon binding of phosphotyrosine motifs of upstream signaling partners to the SH2 domains, SHP2 undergoes a conformational change to an open, active state, allowing substrate access to the catalytic site.[6]

Allosteric inhibitors of SHP2, such as this compound, function by binding to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains.[4][7] This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.[7] This mechanism offers a promising therapeutic strategy, as allosteric inhibitors can provide greater selectivity and improved pharmacokinetic properties compared to traditional active-site inhibitors.[4]

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and its analogs, as well as for the well-characterized allosteric SHP2 inhibitor SHP099 for comparative context.

Table 1: Biochemical Potency of SHP2 Allosteric Inhibitors

| Compound | Target | IC50 (nM) | Notes |

| This compound | SHP2 | 38.9[7][8] | Potent allosteric inhibitor. |

| PB17-036-01 | SHP2 | 645[7] | Analog of this compound with ~20-fold less activity.[7] |

| PB17-021-01 | SHP2 | 104.2[7] | Analog of this compound with decreased activity due to a C-to-N substitution.[7] |

| SHP099 | SHP2 | 70[9] | A well-characterized, potent, and selective allosteric SHP2 inhibitor.[5] |

Table 2: Cellular Potency and Pharmacokinetics of Allosteric SHP2 Inhibitors

| Compound | Parameter | Value | Cell Line / Species | Notes |

| This compound | Binding Affinity (Kd) | Data not publicly available | - | |

| Cellular Potency (EC50) | Data not publicly available | - | ||

| Pharmacokinetics | Data not publicly available | - | ||

| SHP099 | Cellular pERK IC50 | ~50-100 nM | KYSE520 (esophageal squamous cell carcinoma) | Demonstrates target engagement in a cellular context.[1] |

| Oral Bioavailability | Good | Mouse | Orally efficacious in preclinical models.[5] | |

| In vivo Efficacy | Dose-dependent tumor growth inhibition | KYSE520 xenograft model | Correlates with pERK inhibition.[1] |

Signaling Pathways and Experimental Workflows

SHP2 Signaling and Allosteric Inhibition

SHP2 is a key component of the receptor tyrosine kinase (RTK) signaling cascade. Upon growth factor binding, RTKs become phosphorylated, creating docking sites for SHP2. This leads to the activation of the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival. Allosteric inhibitors like this compound lock SHP2 in its inactive state, thereby blocking this signaling cascade.

Experimental Workflow: Biochemical IC50 Determination

This workflow outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of a SHP2 inhibitor in a biochemical assay.

Experimental Workflow: Cellular Target Engagement (CETSA)

The Cellular Thermal Shift Assay (CETSA) is used to verify that a compound binds to its target in a cellular environment.

Experimental Protocols

SHP2 Biochemical Inhibition Assay (IC50 Determination)

This protocol is adapted from standard fluorescence-based assays for PTP activity.

Materials:

-

Full-length recombinant human SHP2 protein

-

Dually phosphorylated IRS-1 peptide (phosphopeptide activator)

-

6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) substrate

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

-

This compound stock solution in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Enzyme Activation: Prepare a working solution of SHP2 enzyme (e.g., 1 nM final concentration) and the IRS-1 peptide activator (e.g., 500 nM final concentration) in assay buffer. Incubate at room temperature for 20 minutes to allow for SHP2 activation.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Assay Plate Setup: Add the diluted this compound solutions to the wells of a 384-well plate. Include wells with DMSO only as a vehicle control (0% inhibition) and wells with a known potent inhibitor or no enzyme as a positive control (100% inhibition).

-

Enzyme Addition: Add the activated SHP2 enzyme solution to all wells except the no-enzyme control.

-

Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a working solution of DiFMUP substrate in assay buffer (e.g., at its Km concentration for SHP2). Add the DiFMUP solution to all wells to start the reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at regular intervals for 30-60 minutes using a fluorescence plate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular pERK Western Blot Assay

This protocol is used to assess the effect of a SHP2 inhibitor on the phosphorylation of ERK, a downstream effector in the MAPK pathway.

Materials:

-

Cancer cell line known to have activated RTK signaling (e.g., KYSE520, HeLa)

-

Cell culture medium and supplements

-

This compound stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

-

SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK and the loading control to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal and then to the loading control.

Conclusion

This compound is a potent allosteric inhibitor of SHP2 that effectively stabilizes the auto-inhibited conformation of the enzyme, leading to the blockade of downstream signaling pathways such as the RAS-MAPK cascade.[7] Its distinct chemical scaffold provides a valuable platform for the further development of SHP2 inhibitors for the treatment of cancers and other diseases driven by aberrant SHP2 activity.[7] The experimental protocols and workflows detailed in this guide provide a framework for the characterization of this compound and other novel SHP2 allosteric modulators. Further studies are warranted to fully elucidate the cellular and in vivo activity, as well as the pharmacokinetic and pharmacodynamic properties of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

PB17-026-01: A Technical Guide for the Allosteric Inhibition of SHP2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src homology-2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cellular signaling. As a key transducer downstream of receptor tyrosine kinases (RTKs), SHP2 is integral to the activation of the RAS/MAPK pathway, which governs cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of SHP2 activity through gain-of-function mutations or overexpression is implicated in various developmental disorders, such as Noonan syndrome, and is a driver in numerous human cancers, including lung, breast, and gastric cancers, as well as juvenile myelomonocytic leukemia.[4][5]

Historically, targeting phosphatases has been challenging due to the highly conserved and positively charged nature of their active sites, leading to difficulties in achieving inhibitor selectivity and cell permeability. The discovery of a novel allosteric binding pocket at the interface of the N-SH2, C-SH2, and PTP domains has opened new avenues for the development of potent and selective SHP2 inhibitors.[6][7][8] These allosteric inhibitors function by stabilizing the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.

This technical guide focuses on PB17-026-01 , a potent, novel allosteric inhibitor of SHP2. We provide a comprehensive overview of its mechanism of action, quantitative biochemical data, and detailed experimental protocols for its characterization, aimed at facilitating its use as a chemical probe for SHP2 function in basic research and drug discovery.

Mechanism of Action

Under basal conditions, SHP2 exists in a "closed," auto-inhibited conformation where the N-SH2 domain sterically blocks the active site of the PTP domain.[1] Upon activation by upstream signals, such as binding to phosphotyrosine motifs on activated RTKs or scaffolding proteins, SHP2 undergoes a conformational change to an "open," active state.

This compound is an allosteric inhibitor that binds to a "tunnel-like" pocket at the interface of the N-SH2, C-SH2, and PTP domains. This binding event locks the enzyme in its inactive, auto-inhibited conformation.[6] By stabilizing this closed state, this compound prevents the catalytic site from accessing its substrates, thereby inhibiting downstream signaling pathways, most notably the RAS/MAPK cascade. The co-crystal structure of SHP2 in complex with this compound reveals key hydrogen bond interactions with residues T108, E110, R111, F113, and T253, which are crucial for its high-affinity binding and inhibitory activity.[9]

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Assay Type | Notes | Reference |

| IC50 | 38.9 nM | Biochemical Phosphatase Assay | Recombinant full-length human SHP2 with DiFMUP substrate. | [10] |

| Selectivity | Data not publicly available | - | Selectivity against other phosphatases (e.g., SHP1, PTP1B) has not been reported. | - |

| Cellular Potency (pERK) | Data not publicly available | Western Blot / High-Content Imaging | EC50 for inhibition of ERK phosphorylation in a cellular context has not been reported. | - |

| Binding Affinity (Kd) | Data not publicly available | Surface Plasmon Resonance (SPR) / Isothermal Titration Calorimetry (ITC) | The dissociation constant (Kd) has not been reported. | - |

Signaling Pathways and Experimental Workflows

SHP2 Signaling Pathway

The following diagram illustrates the central role of SHP2 in the RAS/MAPK signaling cascade, which is initiated by the activation of a Receptor Tyrosine Kinase (RTK). This compound acts by locking SHP2 in its inactive state, thereby blocking this downstream signal propagation.

Experimental Workflow for Characterization

This diagram outlines a typical workflow for characterizing a novel SHP2 allosteric inhibitor like this compound.

Experimental Protocols

SHP2 Biochemical Inhibition Assay (IC50 Determination)

This protocol describes the method used to determine the in vitro inhibitory activity of this compound against full-length human SHP2.

Materials:

-

Enzyme: Recombinant full-length human SHP2 (e.g., expressed in E. coli and purified).

-

Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

-

Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT.

-

Test Compound: this compound dissolved in 100% DMSO.

-

Plate: 384-well, black, low-volume, non-binding surface microplate.

-

Plate Reader: Fluorescence plate reader capable of excitation at 355 nm and emission at 460 nm.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to generate a 10-point curve.

-

Assay Plate Setup:

-

Add 2.5 µL of assay buffer to all wells.

-

Add 2.5 nL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells using an acoustic liquid handler.

-

-

Enzyme Addition:

-

Prepare a 2X solution of SHP2 enzyme in assay buffer (final concentration typically 0.5-1 nM).

-

Add 2.5 µL of the 2X SHP2 solution to the wells containing the compound. For negative controls (no enzyme), add 2.5 µL of assay buffer.

-

Incubate the plate at room temperature for 30 minutes.

-

-

Substrate Addition & Reaction:

-

Prepare a 2X solution of DiFMUP substrate in assay buffer (final concentration typically 100-200 µM).

-

Add 5 µL of the 2X DiFMUP solution to all wells to initiate the reaction. The final assay volume is 10 µL.

-

-

Data Acquisition:

-

Immediately transfer the plate to a fluorescence plate reader.

-

Monitor the increase in fluorescence (Ex: 355 nm, Em: 460 nm) over time (e.g., every 60 seconds for 15-30 minutes) at room temperature.

-

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol provides a general method to confirm that an inhibitor binds to and stabilizes SHP2 in a cellular environment.

Materials:

-

Cell Line: A suitable cancer cell line endogenously expressing SHP2 (e.g., KYSE-520, HeLa).

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.

-

Test Compound: Allosteric SHP2 inhibitor (e.g., this compound) and vehicle control (DMSO).

-

Lysis Buffer: PBS with protease inhibitors.

-

Instrumentation: PCR thermocycler with a temperature gradient function, equipment for cell lysis (e.g., sonicator or freeze-thaw cycles), SDS-PAGE and Western blotting equipment.

-

Antibodies: Primary antibody against SHP2, appropriate HRP-conjugated secondary antibody.

Procedure:

-

Cell Treatment:

-

Culture cells to ~80-90% confluency.

-

Treat cells with the test compound at a desired concentration (e.g., 10x the biochemical IC50) or with vehicle (DMSO) for 1-2 hours in the incubator.

-

-

Cell Harvesting:

-

Harvest the cells by scraping and wash them with ice-cold PBS.

-

Resuspend the cell pellet in lysis buffer.

-

-

Heat Shock:

-

Aliquot the cell lysate into PCR tubes.

-

Place the tubes in a thermocycler and apply a temperature gradient (e.g., from 40°C to 70°C) for 3 minutes.

-

After heating, cool the samples at 4°C for 3 minutes.

-

-

Protein Extraction:

-

Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 25°C water bath).

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

-

Western Blot Analysis:

-

Collect the supernatant containing the soluble, non-denatured protein fraction.

-

Determine the protein concentration of each sample.

-

Analyze equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against SHP2, followed by an HRP-conjugated secondary antibody.

-

Visualize the bands using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the band intensity for SHP2 at each temperature point for both the vehicle- and compound-treated samples.

-

Plot the band intensity versus temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement and stabilization.

-

pERK Inhibition Cellular Assay

This protocol outlines a general procedure to measure the cellular potency of a SHP2 inhibitor by quantifying its effect on the phosphorylation of ERK, a key downstream effector of the SHP2-regulated MAPK pathway.

Materials:

-

Cell Line: A cancer cell line with RTK-driven signaling (e.g., KYSE-520, NCI-H358).

-

Growth Factor: Appropriate growth factor to stimulate the pathway (e.g., EGF, HGF).

-

Test Compound: Allosteric SHP2 inhibitor (e.g., this compound) and vehicle control (DMSO).

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Antibodies: Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. Appropriate HRP-conjugated secondary antibodies.

Procedure:

-

Cell Seeding and Starvation:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling.

-

-

Inhibitor Treatment:

-

Pre-treat the starved cells with a serial dilution of the SHP2 inhibitor or DMSO for 1-2 hours.

-

-

Pathway Stimulation:

-

Stimulate the cells with a pre-determined concentration of the appropriate growth factor (e.g., 10 ng/mL EGF) for a short period (e.g., 10-15 minutes).

-

-

Cell Lysis:

-

Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

-

Western Blot Analysis:

-

Determine the protein concentration of each lysate.

-

Analyze equal amounts of protein by SDS-PAGE and Western blotting.

-

Probe membranes with antibodies against phospho-ERK (pERK) and total ERK (tERK) as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for pERK and tERK.

-

Normalize the pERK signal to the tERK signal for each sample.

-

Calculate the percent inhibition of pERK phosphorylation for each inhibitor concentration relative to the stimulated DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the cellular EC50 value.

-

Conclusion

This compound is a potent allosteric inhibitor of SHP2 with a well-defined biochemical activity and mechanism of action. By stabilizing the auto-inhibited conformation of SHP2, it serves as a valuable chemical probe to investigate the roles of SHP2 in health and disease. This guide provides the foundational data and experimental protocols necessary for its application in research settings. Further characterization of its selectivity profile and cellular activity will be crucial to fully establish its utility as a high-quality chemical probe for dissecting SHP2-dependent signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Protein tyrosine phosphatase SHP‐2: A proto‐oncogene product that promotes Ras activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Allosteric SHP2 Inhibitor Using Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Principal Component Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

The Emergence of PMD-026: A First-in-Class RSK Inhibitor for Precision Oncology

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of PMD-026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PMD-026, a novel, orally bioavailable, first-in-class p90 ribosomal S6 kinase (RSK) inhibitor. The information presented herein is based on publicly available preclinical and clinical data, offering a technical resource for professionals in the field of oncology and drug development. It is important to note that the compound "PB17-026-01" as queried could not be identified in the public domain; however, "PMD-026," a compound with a closely related nomenclature, is a well-documented clinical-stage drug candidate, and it is presumed that this is the intended subject of this guide.

Discovery and Development

PMD-026 was developed by Phoenix Molecular Designs (PhoenixMD), a biotechnology company focused on creating precise cancer therapeutics.[1] The discovery of PMD-026 was driven by the identification of RSK2 as a critical kinase for the growth of triple-negative breast cancer (TNBC) compared to other breast cancer subtypes.[1][2] The RSK family of kinases represents a key convergence point in major signaling pathways, including the EGFR, MAPK, and PDK-1 pathways, which are implicated in promoting the growth and metastasis of invasive cancers.[1][2]

Recognizing the therapeutic potential of targeting this pathway, PhoenixMD embarked on the development of a small molecule inhibitor, leading to the creation of PMD-026.[1] For the manufacturing of PMD-026 for IND-enabling toxicology studies and Phase I clinical trials, Phoenix Molecular Designs has collaborated with STA Pharmaceutical, a subsidiary of WuXi AppTec.

Chemical Synthesis

The detailed chemical synthesis pathway for PMD-026 is proprietary and not publicly available. As a clinical-stage investigational drug, its synthesis is a controlled process managed by the developing company and its manufacturing partners.

Mechanism of Action and Signaling Pathway

PMD-026 is a potent, orally bioavailable inhibitor of the serine/threonine kinase p90 ribosomal S6 kinase (RSK) family, targeting isoforms RSK1, RSK2, RSK3, and RSK4.[3] It demonstrates high selectivity for the RSK2 isoform.[4] The RSK family of proteins are key downstream effectors of the Ras-MAPK signaling cascade and are involved in regulating diverse cellular processes such as cell growth, proliferation, survival, and motility.

The primary mechanism of action of PMD-026 involves the inhibition of RSK-mediated signaling, which in turn prevents the phosphorylation and activation of downstream substrates.[5] A key substrate of RSK is the transcription factor Y-box binding protein-1 (YB-1). By preventing the phosphorylation of YB-1, PMD-026 leads to cell cycle arrest, induction of apoptosis, and a subsequent inhibition of tumor cell proliferation in cancer cells where the RSK pathway is active.[5]

The antitumor effects of PMD-026 are not limited to its impact on YB-1. In the context of castration-resistant prostate cancer, PMD-026 has been shown to decrease the expression of androgen receptor (AR) variants, such as AR-V7, which are implicated in resistance to endocrine therapies.[5] The inhibition of the RSK pathway by PMD-026 ultimately results in G2/M cell cycle arrest and apoptosis in susceptible cancer cell lines.[4]

Signaling Pathway Diagram

Caption: The RSK signaling pathway and the inhibitory action of PMD-026.

Quantitative Data Summary

The biological activity of PMD-026 has been characterized through various in vitro and in vivo studies. The key quantitative findings are summarized in the tables below.

In Vitro Potency of PMD-026

| Target | IC50 (nM) | Assay Type |

| RSK1 | 2 | In vitro kinase assay |

| RSK2 | 0.7 | In vitro kinase assay |

| RSK3 | 0.9 | In vitro kinase assay |

| RSK4 | 2 | In vitro kinase assay |

Data sourced from Probechem Biochemicals.[3]

In Vitro Efficacy in TNBC Cell Lines

| Growth Condition | IC50 (µM) |

| Anchorage-independent | 0.2 - 6.2 |

| Anchorage-dependent | 1.8 - 8.4 |

In Vivo Efficacy in TNBC Xenograft Models

| Model | Treatment | Efficacy | p-value |

| MDA-MB-231 Xenograft | PMD-026 (single agent) | 72% Tumor Growth Inhibition | ≤ 0.001 |

| MDA-MB-468 Xenograft | PMD-026 (single agent) | 73% Tumor Regression | ≤ 0.001 |

| PDx TNBC Model | PMD-026 + Paclitaxel | 80% Tumor Growth Inhibition | ≤ 0.001 |

Data for sections 3.2 and 3.3 sourced from AACR Journals.[2]

Experimental Protocols

The characterization of PMD-026 has involved a range of standard and specialized experimental procedures. While the specific, detailed protocols employed by Phoenix Molecular Designs are proprietary, this section outlines the general methodologies for the key experiments cited in the available literature.

In Vitro RSK Kinase Assay

Objective: To determine the direct inhibitory activity of PMD-026 on the enzymatic activity of purified RSK isoforms.

General Protocol:

-

Recombinant active RSK1, RSK2, RSK3, or RSK4 enzyme is incubated in a kinase assay buffer.[6]

-

A specific substrate for RSK, such as a peptide or a protein like GST-S6, is added to the reaction mixture.[7]

-

The kinase reaction is initiated by the addition of ATP, often radiolabeled (γ-³²P-ATP) or in a system where ADP production is measured.[6][8]

-

Serial dilutions of PMD-026 are added to the reaction wells to determine a dose-response curve.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).[6]

-

The reaction is stopped, and the amount of substrate phosphorylation or ADP produced is quantified. For radiolabeled assays, this can be done by separating the phosphorylated substrate on phosphocellulose paper and measuring radioactivity.[6] For luminescence-based assays like ADP-Glo™, a reagent is added that converts ADP to ATP, which then drives a luciferase reaction, and the light output is measured.[8]

-

The IC50 value, the concentration of PMD-026 that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

Western Blot Analysis of Phosphorylated Proteins

Objective: To assess the effect of PMD-026 on the phosphorylation of downstream targets of RSK, such as YB-1, in cultured cells.

General Protocol:

-

Cancer cell lines of interest are cultured and treated with varying concentrations of PMD-026 for a specified duration.

-

Cells are lysed in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[9][10]

-

Protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are denatured and separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]

-

The membrane is blocked to prevent non-specific antibody binding. For phospho-protein detection, blocking is typically done with bovine serum albumin (BSA) rather than milk, as milk contains phosphoproteins that can cause high background.[10]

-

The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-YB-1).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.[10]

-

A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light.

-

The light signal is captured using an imaging system, revealing bands corresponding to the phosphorylated protein. The intensity of the bands can be quantified to determine the relative amount of phosphorylation.

Tumor Xenograft Studies in Mice

Objective: To evaluate the in vivo antitumor efficacy of PMD-026 in a living organism.

General Protocol:

-

Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[11]

-

A suspension of human cancer cells (cell line-derived xenograft or CDX) or fragments of a patient's tumor (patient-derived xenograft or PDX) are implanted into the mice, typically subcutaneously.[11]

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into control and treatment groups.

-

The treatment group receives PMD-026, typically administered orally, at a specified dose and schedule. The control group receives a vehicle control.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

The body weight and general health of the mice are also monitored.

-

The study continues for a predetermined period or until tumors in the control group reach a specified size.

-

At the end of the study, the percent tumor growth inhibition (TGI) or tumor regression is calculated by comparing the tumor volumes in the treated group to the control group.

Experimental Workflow Diagram

Caption: A generalized workflow for the preclinical development of a kinase inhibitor like PMD-026.

Conclusion

PMD-026 represents a significant advancement in the field of targeted oncology, being the first orally available RSK kinase inhibitor to enter clinical trials.[4] Its mechanism of action, centered on the inhibition of the RSK signaling pathway, offers a novel therapeutic strategy for cancers dependent on this pathway, such as certain subtypes of breast and prostate cancer. The preclinical data, demonstrating potent in vitro activity and significant in vivo efficacy, have established a strong foundation for its ongoing clinical development. This technical guide has summarized the key publicly available information on PMD-026, providing a valuable resource for researchers and drug development professionals interested in this promising new agent.

References

- 1. Targeting RSK Kinase with PMD-026: A Promising Strategy for Triple Negative Breast Cancer Therapy [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. PMD-026 | RSK inhibitor | Probechem Biochemicals [probechem.com]

- 4. Science — Phoenix Molecular Designs [phoenixmd.ca]

- 5. An oral first‐in‐class small molecule RSK inhibitor suppresses AR variants and tumor growth in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 10. researchgate.net [researchgate.net]

- 11. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis for PB17-026-01 Inhibition of SHP2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural and molecular basis for the inhibition of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) by the allosteric inhibitor PB17-026-01. SHP2 is a critical regulator in cellular signaling pathways, including the MAPK cascade, and its hyperactivation is implicated in various cancers and developmental disorders. This compound is a potent allosteric inhibitor that stabilizes SHP2 in an auto-inhibited conformation. This document details the binding interactions, quantitative inhibitory activity, and the experimental methodologies used to elucidate the mechanism of action of this compound, providing a comprehensive resource for researchers in oncology, signal transduction, and drug discovery.

Introduction to SHP2 and its Role in Cellular Signaling

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase essential for the regulation of multiple signaling pathways downstream of receptor tyrosine kinases (RTKs).[1] In its basal state, SHP2 is held in an auto-inhibited conformation where the N-terminal SH2 domain blocks the active site of the protein tyrosine phosphatase (PTP) domain.[2] Upon activation by upstream signals, SHP2 undergoes a conformational change that exposes the catalytic site, allowing it to dephosphorylate target proteins and positively regulate the RAS-ERK signaling pathway.[1] Dysregulation of SHP2 activity is associated with several human diseases, making it a compelling target for therapeutic intervention.[2]

This compound: A Potent Allosteric Inhibitor of SHP2

This compound is a novel, potent, and allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that target the active site, this compound binds to a tunnel-like allosteric pocket at the interface of the N-SH2, C-SH2, and PTP domains.[2] This binding locks the enzyme in its inactive, auto-inhibited conformation, preventing its activation and downstream signaling.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against SHP2 has been determined through enzymatic assays. The half-maximal inhibitory concentration (IC50) value is a key metric of its efficacy.

| Compound | Target | IC50 (nM) |

| This compound | SHP2 | 38.9 |

| SHP099 (Reference) | SHP2 | 71.0 |

| PB17-036-01 (Analogue) | SHP2 | 645 |

| PB17-021-01 (Analogue) | SHP2 | 104.2 |

Structural Basis of Inhibition

The co-crystal structure of SHP2 in complex with this compound (PDB ID: 7XHQ) reveals the precise molecular interactions that underpin its inhibitory mechanism.[3][4] The structure was solved at a resolution of 2.20 Å.[3]

Allosteric Binding Pocket

This compound binds to a central allosteric tunnel at the interface of the N-SH2, C-SH2, and PTP domains, effectively acting as a "molecular glue" to stabilize the auto-inhibited conformation.[2]

Key Molecular Interactions

The inhibitor forms several key hydrogen bonds and hydrophobic interactions with residues from all three domains, locking them together. These interactions include:

-

Hydrogen Bonds: The terminal group of this compound forms hydrogen bonds with T108, E110, F113, and T253.[4] It also forms a hydrogen bond with the Nε of R111.[2]

-

Hydrophobic Interactions: The dichlorophenyl group of the inhibitor is situated in a hydrophobic pocket, contributing to its binding affinity. The replacement of a carbon atom with a nitrogen atom in the analogue PB17-021-01, near the hydrophobic residues L254 and P491, leads to a decrease in inhibitory activity, highlighting the importance of these hydrophobic contacts.[2]

The binding of this compound stabilizes the closed conformation of SHP2, preventing the release of the N-SH2 domain from the PTP domain and thus inhibiting its catalytic activity.

Signaling Pathways and Experimental Workflows

SHP2 Signaling Pathway

The following diagram illustrates the canonical SHP2 signaling pathway and the mechanism of its inhibition by this compound.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines the typical workflow for characterizing a novel SHP2 inhibitor like this compound.

Detailed Experimental Protocols

SHP2 Enzymatic Inhibition Assay (IC50 Determination)

This protocol is based on a standard fluorescence intensity assay using 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as a substrate.

Materials:

-

Recombinant full-length SHP2 enzyme

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

-

DiFMUP substrate (stock solution in DMSO)

-

This compound (serial dilutions in DMSO)

-

384-well black plates

-

Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare a working solution of SHP2 in the assay buffer.

-

Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

-

In a 384-well plate, add the SHP2 enzyme solution to each well (except for no-enzyme controls).

-

Add the diluted this compound solutions to the respective wells. Include a DMSO vehicle control.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate to all wells. The final concentration of DiFMUP should be at or near the Km for SHP2.

-

Immediately begin kinetic reading on the fluorescence microplate reader, measuring the increase in fluorescence over time (e.g., every minute for 10-15 minutes).

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence curves.

-

Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

X-ray Crystallography of SHP2-PB17-026-01 Complex

This protocol provides a general outline for obtaining the co-crystal structure. Specific details can be found in the primary publication.

Materials:

-

Purified, concentrated SHP2 protein

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Crystallization buffer screens

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron source preferred)

Procedure:

-

Complex Formation: Incubate the purified SHP2 protein with a molar excess of this compound to ensure saturation of the binding site.

-

Crystallization: Use vapor diffusion methods (sitting drop or hanging drop) to screen for crystallization conditions. Mix the SHP2-inhibitor complex with various crystallization buffer solutions and equilibrate against a reservoir.

-

Crystal Optimization: Optimize initial crystal hits by varying the concentrations of precipitant, buffer pH, and additives.

-

Cryo-protection and Data Collection: Soak the obtained crystals in a cryoprotectant solution before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron beamline.

-

Structure Determination and Refinement: Process the diffraction data (indexing, integration, and scaling). Solve the structure using molecular replacement with a known SHP2 structure as a search model. Build the model of this compound into the electron density map and refine the structure to obtain the final coordinates, R-factors, and validation statistics.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines a general approach for measuring the binding kinetics of this compound to SHP2.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified SHP2 protein

-

This compound (serial dilutions)

-

Immobilization buffers (e.g., acetate pH 4.5) and running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Ligand Immobilization: Immobilize the purified SHP2 protein onto the surface of a sensor chip using standard amine coupling chemistry. A reference channel should be prepared by activating and deactivating the surface without protein immobilization.

-

Analyte Binding: Prepare a series of dilutions of this compound in the running buffer.

-

Kinetic Analysis: Inject the different concentrations of this compound over the immobilized SHP2 surface and the reference channel. Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).

-

Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

-

Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

This compound is a potent allosteric inhibitor of SHP2, demonstrating significant promise as a chemical probe and a lead compound for the development of novel anti-cancer therapeutics. Its mechanism of action, elucidated through structural and biochemical studies, involves the stabilization of the auto-inhibited conformation of SHP2 through a network of specific molecular interactions within a key allosteric pocket. The detailed experimental protocols provided herein serve as a guide for the further investigation of this compound and the discovery of next-generation SHP2 inhibitors.

References

- 1. Discovery of Novel Allosteric SHP2 Inhibitor Using Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Principal Component Analysis [mdpi.com]

- 2. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. tandfonline.com [tandfonline.com]

Probing Target Engagement and Validation of PB17-026-01, an Allosteric SHP2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the necessary studies to characterize the target engagement and validate the mechanism of action of PB17-026-01, a potent allosteric inhibitor of Src-homology-2-domain-containing protein tyrosine phosphatase (SHP2). SHP2, encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in cell growth, differentiation, and survival through the RAS/MAPK signaling pathway.[1][2][3] Dysregulation of SHP2 activity is implicated in various developmental disorders and cancers, making it a compelling therapeutic target.[2][3][4][5] this compound has been identified as a potent allosteric inhibitor that stabilizes SHP2 in an autoinhibited conformation.[1][4] This guide outlines key experimental protocols, data presentation strategies, and visual workflows to facilitate a thorough investigation of its therapeutic potential.

Quantitative Data Summary

A comprehensive analysis of this compound requires the quantification of its binding affinity, inhibitory potency, and effects on cellular signaling. The following tables summarize the key quantitative data that should be generated and presented.

Table 1: Biochemical and Biophysical Characterization of this compound

| Parameter | Description | Experimental Method(s) | Example Value |

| IC50 | The concentration of this compound that inhibits 50% of SHP2 enzymatic activity. | In vitro phosphatase activity assay | XX nM |

| Kd | The equilibrium dissociation constant, representing the binding affinity between this compound and SHP2. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | XX nM |

| EC50 | The concentration of this compound that produces 50% of the maximal response in a cell-based assay. | Cellular Thermal Shift Assay (CETSA), pERK inhibition assay | XX nM |

| ΔTm | The change in the melting temperature of SHP2 upon binding of this compound. | Cellular Thermal Shift Assay (CETSA) | +X °C |

Table 2: Cellular Activity of this compound in a Relevant Cancer Cell Line (e.g., KRAS mutant)

| Parameter | Description | Experimental Method(s) | Example Value |

| pERK Inhibition IC50 | The concentration of this compound that inhibits 50% of ERK phosphorylation in stimulated cells. | Western Blot, ELISA | XX nM |

| Cell Proliferation GI50 | The concentration of this compound that causes 50% growth inhibition of cancer cells. | Cell viability assays (e.g., CellTiter-Glo, MTT) | XX µM |

| Apoptosis Induction | The percentage of apoptotic cells induced by this compound treatment. | Flow cytometry (Annexin V/PI staining), Caspase-Glo assay | X% at Y µM |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following sections provide protocols for key experiments in the characterization of this compound.

In Vitro SHP2 Phosphatase Activity Assay

Principle: This assay measures the enzymatic activity of recombinant SHP2 by monitoring the dephosphorylation of a synthetic substrate. The inhibitory effect of this compound is determined by measuring the reduction in substrate conversion.

Methodology:

-

Reagents and Materials:

-

Recombinant human SHP2 protein

-

Phosphatase substrate (e.g., DiFMUP, pNPP)

-

Assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT)

-

This compound stock solution in DMSO

-

384-well assay plates

-

Plate reader capable of fluorescence or absorbance detection

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Add 2 µL of the compound dilutions to the wells of a 384-well plate. Include DMSO-only controls.

-

Add 10 µL of recombinant SHP2 enzyme solution to each well and incubate for 30 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 10 µL of the phosphatase substrate solution to each well.

-

Monitor the kinetic reaction by measuring the fluorescence or absorbance at regular intervals for 30-60 minutes at 37°C.

-

Calculate the rate of reaction for each well.

-

Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to confirm direct target engagement in a cellular environment. The binding of a ligand, such as this compound, to its target protein, SHP2, stabilizes the protein and increases its melting temperature (Tm).

Methodology:

-

Reagents and Materials:

-

Cancer cell line expressing SHP2

-

Cell culture medium and supplements

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer with protease and phosphatase inhibitors

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

SDS-PAGE and Western blot reagents

-

Anti-SHP2 antibody

-

-

Procedure:

-

Culture cells to 80-90% confluency.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Harvest the cells, wash with PBS, and resuspend in lysis buffer.

-

Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

-

Centrifuge the samples at high speed to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble SHP2 at each temperature by Western blotting using an anti-SHP2 antibody.

-

Quantify the band intensities and plot the percentage of soluble SHP2 against the temperature to generate melting curves.

-

Determine the Tm for each treatment condition. A positive shift in Tm in the presence of this compound indicates target engagement.

-

Western Blot Analysis of pERK Inhibition

Principle: To validate the functional consequence of SHP2 inhibition by this compound, the phosphorylation status of downstream effectors in the RAS/MAPK pathway, such as ERK, is assessed.

Methodology:

-

Reagents and Materials:

-

Cancer cell line with an active RAS/MAPK pathway

-

Serum-free medium

-

Growth factor (e.g., EGF, FGF)

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE and Western blot reagents

-

Primary antibodies: anti-pERK1/2, anti-total ERK1/2, anti-SHP2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with a serial dilution of this compound for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., EGF) for 10-15 minutes to induce MAPK pathway activation.

-

Immediately wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against pERK, total ERK, and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the pERK signal to the total ERK signal. Plot the normalized pERK levels against the this compound concentration to determine the IC50 for pERK inhibition.

-

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are Graphviz DOT scripts for generating key diagrams related to this compound studies.

SHP2-Mediated Signaling Pathway

This diagram illustrates the role of SHP2 in the RAS/MAPK signaling cascade and the inhibitory action of this compound.

Caption: SHP2 activation downstream of RTKs and inhibition by this compound.

Experimental Workflow for Target Engagement and Validation

This diagram outlines the logical flow of experiments to characterize this compound from initial biochemical assays to cellular validation.

Caption: Workflow for this compound target engagement and validation.

References

The Dawn of a New Era in Oncology: A Technical Guide to the Therapeutic Potential of SHP2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling, making it a compelling target for cancer therapy.[1][2] For decades, SHP2 was considered "undruggable" due to challenges in developing specific inhibitors against its catalytic site.[3][4] However, the discovery of allosteric inhibitors that lock SHP2 in an inactive conformation has revolutionized the field, paving the way for multiple agents to enter clinical trials.[5][6][7] This guide provides an in-depth technical overview of the therapeutic potential of SHP2 inhibition, summarizing preclinical and clinical data, detailing key experimental protocols, and visualizing the complex signaling networks involved.

The Central Role of SHP2 in Cancer Signaling

SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, a cascade crucial for cell proliferation, differentiation, and survival.[8][9] Acting downstream of receptor tyrosine kinases (RTKs), SHP2 is essential for the full activation of RAS.[10][11] In many cancers, hyperactivation of the RAS-MAPK pathway, driven by mutations in RTKs, RAS, or other upstream components, leads to uncontrolled cell growth.[8] SHP2 facilitates this by dephosphorylating key signaling molecules, ultimately promoting the exchange of GDP for GTP on RAS, leading to its activation.[11]

Beyond the RAS-MAPK pathway, SHP2 is implicated in other oncogenic signaling cascades, including the PI3K/AKT and JAK/STAT pathways.[12][] Furthermore, SHP2 plays a role in the tumor microenvironment, where it can mediate immune suppression through its involvement in the PD-1/PD-L1 checkpoint pathway.[5][14] This multifaceted role of SHP2 in both tumor cell-intrinsic and -extrinsic processes underscores its significance as a therapeutic target.

Preclinical Efficacy of SHP2 Inhibitors

A new generation of allosteric SHP2 inhibitors has demonstrated significant preclinical activity, both as monotherapy in specific contexts and, more broadly, in combination with other targeted agents. These inhibitors bind to a pocket distinct from the active site, stabilizing an auto-inhibited conformation of the enzyme.[6][15]

In Vitro Activity

SHP2 inhibitors have shown potent anti-proliferative effects across a range of cancer cell lines, particularly those dependent on RTK signaling. The half-maximal inhibitory concentration (IC50) values for several key SHP2 inhibitors are summarized below.

| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference(s) |

| SHP099 | MV4-11 (AML) | 0.32 | [16] |

| TF-1 (Erythroleukemia) | 1.73 | [16][17] | |

| KYSE-520 (Esophageal) | 5.14 | [18] | |

| Detroit 562 (Pharynx) | 3.76 | [18] | |

| PC9 (NSCLC) | 7.536 (24h) | [11] | |

| PC9GR (NSCLC) | 8.900 (24h) | [11] | |

| TNO155 | NCI-H3255 (NSCLC) | < 1.5 | [19] |

| HCC827 (NSCLC) | < 1.5 | [19] | |

| PC9 (NSCLC) | < 1.5 | [19] | |

| ORL-195 (OSCC) | 0.39 - 211.1 | [20] | |

| RMC-4630 | PC9 (NSCLC) | 0.014 | |

| NCI-H358 (NSCLC) | 0.020 | ||

| ORL-195 (OSCC) | 0.261 - 20.9 | [20] | |

| JAB-3068 | KYSE-520 (Esophageal) | 2.17 | [21] |

In Vivo Activity and Combination Strategies

In preclinical animal models, SHP2 inhibitors have demonstrated the ability to suppress tumor growth.[9][14] A particularly promising strategy is the combination of SHP2 inhibitors with other targeted therapies, such as MEK inhibitors or KRAS G12C inhibitors. This approach is designed to overcome adaptive resistance mechanisms where cancer cells upregulate RTK signaling to bypass the effects of a primary targeted agent.[6] For instance, the combination of a SHP2 inhibitor with a KRAS G12C inhibitor has shown synergistic anti-tumor effects in preclinical models.[6]

Clinical Development of SHP2 Inhibitors

Several allosteric SHP2 inhibitors have advanced into clinical trials, showing encouraging preliminary results, particularly in combination settings.

Monotherapy and Combination Trial Data

| Inhibitor | Trial Identifier | Phase | Cancer Type(s) | Key Findings & Response Data | Reference(s) |

| TNO155 | NCT03114319 | I | Advanced Solid Tumors | Manageable safety profile. Best observed response was stable disease (SD) in 20% of patients.[22] | [8][22] |

| NCT04000529 | Ib | Advanced Solid Tumors | Combination with Spartalizumab: DCR of 26.3% (PR: 1.8%, SD: 24.6%). Combination with Ribociclib: DCR of 13.0%. | [15] | |